Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of N-(3-acetylphenyl)-3-(4-methoxyphenyl)propanamide
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of N-(3-acetylphenyl)-3-(4-methoxyphenyl)propanamide
Executive Summary
N-(3-acetylphenyl)-3-(4-methoxyphenyl)propanamide (CAS: 543723-31-5) is a highly versatile synthetic intermediate and pharmacophore scaffold[1]. Comprising an electron-rich p-methoxyphenyl moiety linked via a flexible propanamide bridge to a meta-acetylated aniline, this molecule offers a unique spatial arrangement of hydrogen bond donors and acceptors. As a Senior Application Scientist, I have structured this whitepaper to detail the structural rationale, optimized synthetic workflows, and downstream biological applications of this compound. The methodologies described herein are designed as self-validating systems, ensuring high fidelity, mechanistic clarity, and reproducibility in modern drug discovery pipelines.
Structural & Physicochemical Profiling
Understanding the baseline physicochemical properties is critical for predicting pharmacokinetic behavior and optimizing synthetic handling. The structural combination of a flexible alkyl chain with two distinct aromatic systems gives the molecule a balanced lipophilicity profile, making it highly suitable for cellular assays.
| Parameter | Value | Functional Significance |
| Chemical Name | N-(3-acetylphenyl)-3-(4-methoxyphenyl)propanamide | Core scaffold identity |
| CAS Number | 543723-31-5 | Registry identifier[1] |
| Molecular Formula | C18H19NO3 | Stoichiometric basis |
| Molecular Weight | 297.35 g/mol | Optimal for Lipinski's Rule of 5 compliance[1] |
| H-Bond Donors | 1 (Amide NH) | Key for target kinase hinge binding |
| H-Bond Acceptors | 3 (C=O, Methoxy O, Acetyl C=O) | Facilitates diverse polar interactions |
| Rotatable Bonds | 6 | Allows conformational adaptation within target pockets |
Synthetic Methodology: A Self-Validating HATU-Mediated Protocol
The synthesis of N-(3-acetylphenyl)-3-(4-methoxyphenyl)propanamide requires the coupling of 3-(4-methoxyphenyl)propanoic acid with 3-aminoacetophenone. The meta-acetyl group on the aniline significantly withdraws electron density, reducing the nucleophilicity of the amine. Consequently, standard carbodiimide coupling agents (e.g., DCC, EDC) often yield sluggish reaction kinetics and poor conversions for such 2[2].
To overcome this, we employ 3 (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU rapidly converts the carboxylic acid into a highly reactive OAt-active ester, which efficiently intercepts the deactivated aniline while minimizing epimerization[3].
Step-by-Step Protocol (Self-Validating System)
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Pre-activation: Dissolve 1.0 eq of 3-(4-methoxyphenyl)propanoic acid and 1.2 eq of HATU in anhydrous DMF under an inert N₂ atmosphere.
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Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).
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Causality Rule: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring clean formation of the OAt-active ester without amidine byproducts[3].
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Nucleophilic Attack: After 15 minutes of stirring (verified visually by the transient yellowing of the solution indicating HOAt anion release), add 1.0 eq of 3-aminoacetophenone.
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In-Process Validation: Monitor via LC-MS. The system validates itself when the intermediate OAt-ester mass peak disappears, replaced entirely by the product peak at m/z 298.14 [M+H]⁺. Do not proceed to workup until this conversion is >95%.
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Workup: Quench with saturated NaHCO₃ to neutralize HOAt and excess acid, followed by organic extraction (EtOAc) and sequential brine washes to remove residual DMF[3].
Fig 1. HATU-mediated synthetic workflow for N-(3-acetylphenyl)-3-(4-methoxyphenyl)propanamide.
Mechanistic Insights & Pharmacophore Modeling
The architectural design of this molecule makes it an excellent 4 for combinatorial chemistry[4]. The acetyl group on the phenyl ring serves as a synthetic handle for downstream functional group transformations, such as Claisen-Schmidt condensations to form chalcones or pyrimidines[5].
Biologically, the compound acts as a rigidified pharmacophore. The methoxy group provides a hydrophobic anchor capable of occupying deep allosteric pockets, while the central amide core acts as a primary hydrogen bond donor/acceptor scaffold. The acetylphenyl moiety not only participates in pi-pi stacking, but its carbonyl oxygen can engage in critical hydrogen bonding with target protein backbones (e.g., kinase hinge regions).
Fig 2. Pharmacophore mapping and putative target engagement pathways for the synthesized amide.
Experimental Workflows for High-Throughput Validation
To leverage this compound in drug discovery, we utilize a high-throughput screening (HTS) workflow. The presence of the acetyl group allows for rapid library generation.
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Combinatorial Derivatization: React the acetyl group with various aryl aldehydes under basic conditions to generate a library of α,β-unsaturated ketones (chalcones)[5].
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Validation: Each derivative must be confirmed via ¹H-NMR. The system is validated by the disappearance of the acetyl methyl singlet (~2.5 ppm) and the appearance of vinylic doublets (J ~ 16 Hz), which mathematically confirms a trans geometry.
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Screening: Subject the library to phenotypic or target-based assays, utilizing the parent amide as a baseline control to quantify the structure-activity relationship (SAR) gained from the derivatization.
References
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BLD Pharm. "543723-31-5 | N-(3-Acetylphenyl)-3-(4-methoxyphenyl)propanamide". 1
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BenchChem. "Standard Protocol for HATU Coupling in Solution Phase". 3
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NIH PMC. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents". 2
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MDPI. "Symmetric Building Blocks and Combinatorial Functional Group Transformation as Versatile Strategies in Combinatorial Chemistry". 5
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ChemicalBook. "3-Aminoacetophenone | 99-03-6". 4
Sources
- 1. 543723-31-5|N-(3-Acetylphenyl)-3-(4-methoxyphenyl)propanamide|BLD Pharm [bldpharm.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Aminoacetophenone | 99-03-6 [chemicalbook.com]
- 5. mdpi.org [mdpi.org]
